![molecular formula C14H14F2N6O2 B2411430 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174874-40-8](/img/structure/B2411430.png)
3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic compound with intricate molecular architecture. As a derivative of pyrimidine, it finds relevance in various scientific and industrial contexts due to its potential biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis typically begins with the preparation of the pyrazole ring, involving cyclization reactions with ethyl-substituted precursors.
Triazolo[1,5-a]pyrimidine Construction: : This critical step involves coupling the pyrazole derivative with a suitable difluoromethylating agent under controlled temperature and pressure.
Final Propanoic Acid Addition: : The final step adds the propanoic acid moiety through esterification or acylation processes, yielding the target compound.
Industrial Production Methods: Large-scale synthesis usually employs batch reactors with automated controls to maintain precise conditions. Continuous flow reactors may be used to optimize yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo mild to moderate oxidation, affecting its triazolo ring structure.
Reduction: : Hydrogenation reactions can reduce specific moieties within the compound, altering its activity.
Substitution: : Electrophilic and nucleophilic substitutions on the pyrazole and triazolo rings are common.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: : Catalytic hydrogenation with palladium/carbon.
Substitution: : Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products Formed:
Oxidation: : Oxidized derivatives with altered ring systems.
Reduction: : Hydrogenated compounds with potentially different biological activities.
Substitution: : Derivatives with different side chains, potentially offering a range of activities.
Aplicaciones Científicas De Investigación
This compound is invaluable in several research domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential effects on biological systems, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Research into its potential use as a therapeutic agent for various diseases.
Industry: : Utilized in the development of novel materials or as a catalyst in certain reactions.
Mecanismo De Acción
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. Its difluoromethyl and pyrazolyl groups are crucial for its interaction with these biological entities, potentially disrupting normal biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Compared to other pyrimidine derivatives, 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. Similar compounds include:
4,6-diamino-2-[7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrimidine: : Another triazolopyrimidine derivative with distinct activity profiles.
2-[3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]acetic acid: : Exhibits similarities in its pyrazolo and pyrimidine structures, but with different substituents impacting its activity.
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N6O2/c1-2-21-7-8(6-17-21)9-5-10(13(15)16)22-14(18-9)19-11(20-22)3-4-12(23)24/h5-7,13H,2-4H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQTUVDLGYYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2411348.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

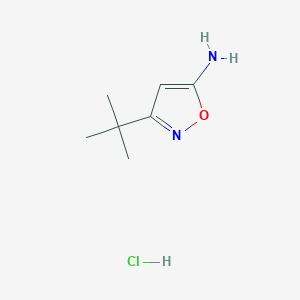
![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
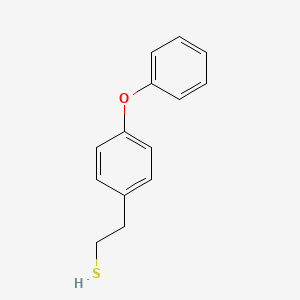
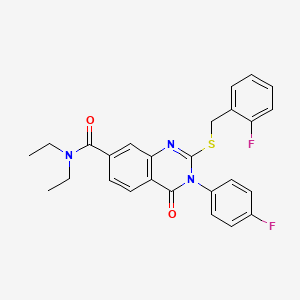

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)
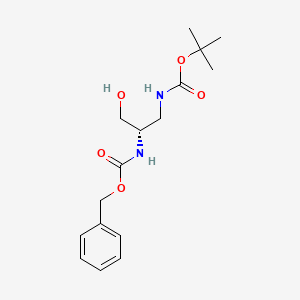
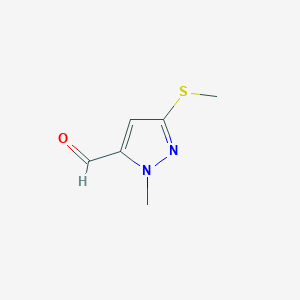
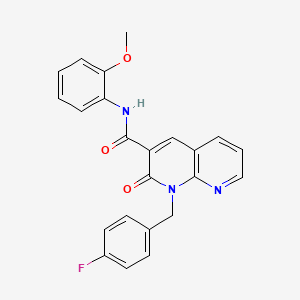
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
